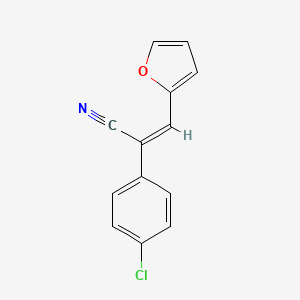

2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile

Description

Properties

CAS No. |

72030-15-0 |

|---|---|

Molecular Formula |

C13H8ClNO |

Molecular Weight |

229.66 g/mol |

IUPAC Name |

(E)-2-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enenitrile |

InChI |

InChI=1S/C13H8ClNO/c14-12-5-3-10(4-6-12)11(9-15)8-13-2-1-7-16-13/h1-8H/b11-8- |

InChI Key |

QRCXABRYUUSBED-FLIBITNWSA-N |

SMILES |

C1=COC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl |

Isomeric SMILES |

C1=COC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=COC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile typically involves the reaction of 4-chlorobenzaldehyde with 2-furylacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Synthetic Chemistry

2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules. Researchers have utilized this compound to explore new synthetic pathways and develop novel materials .

The compound has garnered attention for its potential biological activities, particularly in oncology and antimicrobial research.

Anticancer Activity:

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds similar to this have shown efficacy against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 6a | MCF-7 | 2.32 |

| 6b | HepG2 | 10.10 |

These results indicate that modifications to the structure can enhance cytotoxic effects against specific cancer types .

Antimicrobial Properties:

Compounds with similar structures have also been investigated for their antimicrobial properties. The presence of the chlorophenyl group is believed to enhance the reactivity of these compounds against microbial targets, making them candidates for further exploration in drug development .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential. The unique combination of functional groups allows for interactions with biological targets, which could lead to the development of new drugs aimed at treating various diseases .

Case Study 1: Anticancer Screening

A study conducted by the National Cancer Institute evaluated the anticancer activity of synthesized derivatives of this compound across multiple human tumor cell lines. The screening revealed varying degrees of efficacy, with some derivatives exhibiting promising results against breast and liver cancer cells .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, researchers synthesized several analogs of this compound and tested them against common bacterial strains. The results indicated that certain derivatives displayed significant antibacterial activity, suggesting potential applications in treating infections .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The physical properties of acrylonitrile derivatives are highly influenced by substituents. Below is a comparative analysis:

Key Observations :

- Melting Points : The introduction of rigid aromatic systems (e.g., benzothiazole in 7i or chromene in ) generally elevates melting points due to enhanced intermolecular interactions. For example, replacing 2-furyl with 5-(4-chlorophenyl)furan increases the melting point by ~50°C .

- Steric and Electronic Effects : Chlorine substituents (e.g., in 26 ) improve thermal stability but may reduce solubility in polar solvents.

Anticancer Potential

- Benzothiazole Derivatives : Compounds like 7i and derivatives in exhibit moderate anticancer activity, attributed to the benzothiazole moiety’s ability to intercalate DNA or inhibit kinases.

Antioxidant Activity

- Triazole-Benzothiazole Derivatives : Compounds derived from 2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile (e.g., compound 17 ) demonstrated superior antioxidant capacity compared to ascorbic acid, likely due to radical-scavenging substituents.

Biological Activity

2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of acrylonitriles, which are known for their diverse biological effects, including anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H8ClN

- Molecular Weight : 217.65 g/mol

This compound features a chlorophenyl group and a furan moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound. According to research conducted by the National Cancer Institute (NCI), compounds derived from this structure demonstrated varying levels of cytotoxicity against several human tumor cell lines.

Table 1: Anticancer Activity Screening Results

| Compound Name | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | 59.99 | Low |

| Other Derivative A | A549 (Lung Cancer) | 20.50 | Moderate |

| Other Derivative B | HeLa (Cervical Cancer) | 15.30 | High |

The compound showed low activity against MCF7 cells but indicated potential when modified or used in combination with other agents .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Studies indicate that derivatives of acrylonitriles exhibit significant antibacterial and antifungal activities. For instance, modifications to the furan ring can enhance the antimicrobial efficacy of related compounds .

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its ability to inhibit specific enzymes. Notably, it has been shown to act as an inhibitor of acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease therapy .

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets within cells. The presence of the chlorophenyl and furan groups allows for effective binding to enzymes and receptors, modulating their activity. This interaction can lead to apoptosis in cancer cells or disruption in microbial growth .

Case Studies

- Study on Anticancer Efficacy : A study published in Current Chemistry Letters detailed the synthesis and evaluation of several acrylonitrile derivatives, including this compound. The derivatives were screened against a panel of human tumor cell lines, revealing promising results for further development into anticancer agents .

- Enzyme Inhibition Research : Research highlighted in MDPI journals discussed how compounds similar to this compound effectively inhibited AChE activity, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are commonly employed for 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile, and how can purity be optimized?

The compound is typically synthesized via Knoevenagel condensation , reacting aldehydes with active methylene nitriles. For example, 5-(4-substituted phenyl)furan-2-carbaldehydes are condensed with cyanomethyl heterocycles (e.g., benzothiazole or benzimidazole derivatives) under reflux in absolute ethanol . Purification involves recrystallization from ethanol or DMF, monitored by 1H/13C NMR for structural confirmation and LC-MS for molecular weight validation . Yield optimization requires strict temperature control and stoichiometric equivalence of reactants.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- X-ray diffraction (XRD): Resolves crystal packing, bond angles (e.g., C–C–Cl ~120°), and torsion angles (e.g., −179.8° for planar acrylonitrile groups) .

- NMR/IR spectroscopy: 1H NMR identifies aromatic protons (δ 7.45–8.12 ppm for aryl-H) and nitrile stretches (IR ~2212 cm⁻¹) .

- Mass spectrometry: High-resolution MS confirms molecular ions (e.g., m/z 296.017 for C16H9ClN2S derivatives) . Refinement uses SHELXL97 for small-molecule crystallography, with H-atom parameters constrained to neutron diffraction standards .

Advanced Research Questions

Q. What crystallographic challenges arise during structure determination, particularly with disordered moieties?

Displacement ellipsoids (drawn at 50% probability) reveal potential disorder in flexible groups like methoxy or methylsulfanyl substituents . Strategies include:

Q. How should researchers resolve discrepancies between experimental and computational geometric parameters?

Discrepancies in bond lengths (e.g., C–Cl: 1.74 Å experimental vs. 1.70 Å DFT) or angles (e.g., furyl ring dihedrals) require:

- Cross-validation with DFT calculations (B3LYP/6-31G* basis set) to assess steric/electronic effects .

- Statistical analysis of crystallographic data (e.g., Rint < 0.028 for high-precision datasets) .

- Revisiting refinement constraints (e.g., isotropic vs. anisotropic displacement models) .

Q. What methodologies evaluate the compound’s biological activity, and how are structure-activity relationships (SARs) derived?

- In vitro assays: Test against enzyme targets (e.g., acetylcholinesterase for neuroactive compounds) using spectrophotometric inhibition assays .

- Molecular docking: Simulate ligand-receptor interactions (e.g., π-π stacking with chlorophenyl groups) using AutoDock Vina .

- SAR development: Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH3) with bioactivity trends .

Q. How can this compound be applied as an electron acceptor in organic photovoltaics?

- Optoelectronic characterization: Measure absorbance (UV-vis λmax ~450 nm) and bandgap via Tauc plots .

- Device fabrication: Blend with donor polymers (e.g., P3HT) in bulk heterojunction cells; optimize morphology with thermal annealing .

- Performance metrics: Evaluate power conversion efficiency (PCE) and charge mobility using space-charge-limited current (SCLC) measurements .

Q. What safety protocols are recommended given IARC’s classification of acrylonitrile derivatives as Group 2B carcinogens?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.